Cas no 141452-01-9 (Methyl indoline-5-carboxylate)
Methyl indoline-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl indoline-5-carboxylate
- 1H-INDOLE-5-CARBOXYLIC ACID,2,3-DIHYDRO-,METHYL ESTER
- 5-METHOXYCARBONYL-2,3-DIHYDRO-1H-INDOLE,
- methyl 2,3-dihydro-1H-indole-5-carboxylate
- 5-Methoxycarbonyl-2,3-dihydro-1H-indole
- 1H-Indole-5-carboxylic acid, 2,3-dihydro-, methyl ester
- 1H-Indole-5-carboxylicacid, 2,3-dihydro-, methyl ester
- Methyl2,3-dihydro-1H-indole-5-Carboxylate
- methyl 5-indolinecarboxylate
- VVAPQJBMJBCZMH-UHFFFAOYSA-N
- SBB067355
- Q-102603
- CS-W003397
- SCHEMBL288320
- Methyl 2,3-Dihydro-IH-indole-5-carboxylate
- SB33363
- 141452-01-9
- NCGC00323503-01
- 1-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid anion;Methyl indoline-5-carboxylate
- A3052
- DTXSID30617968
- BB 0262346
- EN300-27629
- AM20061122
- AKOS009122531
- FS-2958
- MFCD07371630
- AB00375528-03
- FT-0645551
- AC-27805
- 2,3-Dihydro-1H-indole-5-carboxylic acid methyl ester
- SY030917
- Z240133694
-
- MDL: MFCD07371630
- Inchi: 1S/C10H11NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-3,6,11H,4-5H2,1H3
- InChI Key: VVAPQJBMJBCZMH-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC2=C(C=1)CCN2)=O
Computed Properties
- Exact Mass: 177.07900
- Monoisotopic Mass: 177.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 38.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 330.9°C at 760 mmHg
- Flash Point: 154.4±20.4 °C
- Refractive Index: 1.555
- PSA: 38.33000
- LogP: 1.57920
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Methyl indoline-5-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
Methyl indoline-5-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl indoline-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181438-1g |
Methyl indoline-5-carboxylate |
141452-01-9 | 97% | 1g |
¥259.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181438-5g |
Methyl indoline-5-carboxylate |
141452-01-9 | 97% | 5g |
¥869.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181438-250mg |
Methyl indoline-5-carboxylate |
141452-01-9 | 97% | 250mg |
¥99.90 | 2023-09-01 | |
| Alichem | A199003799-250mg |
Methyl indoline-5-carboxylate |
141452-01-9 | 98% | 250mg |
741.20 USD | 2021-06-01 | |
| Alichem | A199003799-500mg |
Methyl indoline-5-carboxylate |
141452-01-9 | 98% | 500mg |
1,038.80 USD | 2021-06-01 | |
| Alichem | A199003799-1g |
Methyl indoline-5-carboxylate |
141452-01-9 | 98% | 1g |
1,600.75 USD | 2021-06-01 | |
| Fluorochem | 077336-250mg |
Methyl indoline-5-carboxylate |
141452-01-9 | 95% | 250mg |
£24.00 | 2022-03-01 | |
| Fluorochem | 077336-1g |
Methyl indoline-5-carboxylate |
141452-01-9 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 077336-5g |
Methyl indoline-5-carboxylate |
141452-01-9 | 95% | 5g |
£180.00 | 2022-03-01 | |
| Fluorochem | 077336-10g |
Methyl indoline-5-carboxylate |
141452-01-9 | 95% | 10g |
£286.00 | 2022-03-01 |
Methyl indoline-5-carboxylate Suppliers
Methyl indoline-5-carboxylate Related Literature
-
Hsueh-Yun Lee,Li-Ting Wang,Yu-Hsuan Li,Shiow-Lin Pan,Yi-Lin Chen,Che-Ming Teng,Jing-Ping Liou Org. Biomol. Chem. 2014 12 8966
-
Hyejin Cho,Fanni T?r?k,Béla T?r?k Org. Biomol. Chem. 2013 11 1209
Additional information on Methyl indoline-5-carboxylate
Methyl indoline-5-carboxylate (CAS No. 141452-01-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl indoline-5-carboxylate, identified by the chemical identifier CAS No. 141452-01-9, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its indoline core structure, has garnered considerable attention due to its versatile applications in the development of bioactive molecules. The indoline scaffold is particularly noteworthy in medicinal chemistry, serving as a privileged structure that enhances binding affinity and selectivity in drug design.
The structural motif of methyl indoline-5-carboxylate encompasses a benzene ring fused to a pyrrole ring, creating a bicyclic system that is both stable and conducive to further functionalization. This unique architecture makes it a valuable building block for synthesizing complex pharmaceutical agents. In recent years, the compound has been extensively explored in the synthesis of small-molecule inhibitors targeting various biological pathways.
One of the most compelling aspects of methyl indoline-5-carboxylate is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating the indoline core into kinase inhibitors, researchers have been able to develop molecules with high potency and selectivity. For instance, derivatives of methyl indoline-5-carboxylate have been investigated as potential treatments for tyrosine kinases, which are overactive in many cancer types.
Recent advancements in computational chemistry have further enhanced the utility of methyl indoline-5-carboxylate. Molecular modeling studies have revealed insights into how the indoline moiety interacts with target proteins, providing a rational basis for designing more effective inhibitors. These studies have not only accelerated the drug discovery process but also highlighted the importance of understanding molecular interactions at an atomic level.
Another area where methyl indoline-5-carboxylate has made a significant impact is in the development of antiviral agents. The indoline scaffold has been shown to exhibit broad-spectrum antiviral activity by interfering with viral replication mechanisms. Researchers have synthesized various analogs of methyl indoline-5-carboxylate and evaluated their efficacy against different viruses. Some of these derivatives have demonstrated promising results in preclinical studies, indicating their potential as therapeutic candidates.
The synthesis of methyl indoline-5-carboxylate itself is another area of interest. Traditional synthetic routes often involve multi-step processes that can be time-consuming and require specialized equipment. However, recent innovations in synthetic methodologies have streamlined these processes, making it more feasible to produce larger quantities of the compound. For example, catalytic hydrogenation techniques have been employed to simplify the synthesis while maintaining high yields.
Environmental considerations have also influenced the development of more sustainable synthetic routes for methyl indoline-5-carboxylate. Green chemistry principles have guided researchers toward methods that minimize waste and reduce energy consumption. Some approaches involve using biocatalysts or renewable feedstocks, aligning with global efforts to promote sustainable practices in pharmaceutical manufacturing.
The pharmacokinetic properties of methyl indoline-5-carboxylate and its derivatives are critical factors in determining their clinical efficacy. Studies have been conducted to evaluate how these compounds are absorbed, distributed, metabolized, and excreted by the body. Understanding these properties helps in optimizing dosages and minimizing side effects. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing these pharmacokinetic profiles.
In conclusion, methyl indoline-5-carboxylate (CAS No. 141452-01-9) is a versatile intermediate with far-reaching implications in pharmaceutical research and development. Its unique structural features make it an invaluable tool for designing novel bioactive molecules targeting various diseases. As research continues to evolve, it is likely that new applications and synthetic methodologies will emerge, further solidifying its importance in modern drug discovery.
141452-01-9 (Methyl indoline-5-carboxylate) Related Products
- 15861-30-0(Indoline-5-carboxylic acid)
- 112106-91-9(methyl 2,3-dihydro-1H-indole-7-carboxylate)
- 341988-36-1(Methyl indoline-6-carboxylate)
- 350683-40-8(ethyl 2,3-dihydro-1H-indole-6-carboxylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)